N-[(E)-1-(furan-2-yl)-3-(4-methoxyanilino)-3-oxoprop-1-en-2-yl]furan-2-carboxamide
Overview
Description
N-[(E)-1-(furan-2-yl)-3-(4-methoxyanilino)-3-oxoprop-1-en-2-yl]furan-2-carboxamide: is a complex organic compound characterized by the presence of furan and methoxyaniline groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-1-(furan-2-yl)-3-(4-methoxyanilino)-3-oxoprop-1-en-2-yl]furan-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Enone Intermediate: The reaction begins with the condensation of furan-2-carboxaldehyde and 4-methoxyaniline in the presence of a base to form an enone intermediate.
Amidation Reaction: The enone intermediate is then reacted with furan-2-carboxylic acid chloride in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-1-(furan-2-yl)-3-(4-methoxyanilino)-3-oxoprop-1-en-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The enone group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
Oxidation: Furanones
Reduction: Alcohol derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-[(E)-1-(furan-2-yl)-3-(4-methoxyanilino)-3-oxoprop-1-en-2-yl]furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: The compound is explored for its use in organic electronics and as a building block for advanced materials.
Biological Research: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound is investigated for its potential use in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(E)-1-(furan-2-yl)-3-(4-methoxyanilino)-3-oxoprop-1-en-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound binds to the active site of certain enzymes, inhibiting their activity and thereby affecting cellular processes.
Pathways Involved: It may interfere with signaling pathways involved in cell proliferation and apoptosis, making it a potential candidate for anti-cancer therapy.
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-1-(furan-2-yl)-3-(4-chloroanilino)-3-oxoprop-1-en-2-yl]furan-2-carboxamide
- N-[(E)-1-(furan-2-yl)-3-(4-nitroanilino)-3-oxoprop-1-en-2-yl]furan-2-carboxamide
Uniqueness
N-[(E)-1-(furan-2-yl)-3-(4-methoxyanilino)-3-oxoprop-1-en-2-yl]furan-2-carboxamide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it distinct from its analogs with different substituents, potentially offering unique biological and chemical properties.
Properties
IUPAC Name |
N-[(E)-1-(furan-2-yl)-3-(4-methoxyanilino)-3-oxoprop-1-en-2-yl]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5/c1-24-14-8-6-13(7-9-14)20-18(22)16(12-15-4-2-10-25-15)21-19(23)17-5-3-11-26-17/h2-12H,1H3,(H,20,22)(H,21,23)/b16-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYXGRHZCKKKYPS-FOWTUZBSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=CC2=CC=CO2)NC(=O)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=CO2)/NC(=O)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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